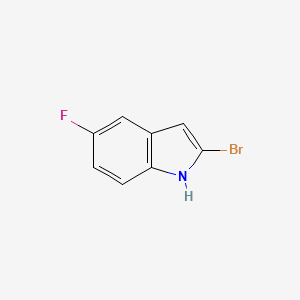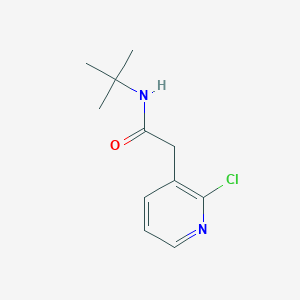
N-叔丁基-2-(2-氯吡啶-3-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
我搜索了“N-叔丁基-2-(2-氯吡啶-3-基)乙酰胺”的科学研究应用,但不幸的是,可获得的信息有限,并没有提供对其独特应用的详细分析。该化合物被提及为有机合成和药物化学的构建模块,特别用于制备含有受阻胺基序的候选药物 .
作用机制
Target of Action
The primary target of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide interacts with its target, CYP51, by inhibiting the formation of ergosterol . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, affecting its fluidity and permeability .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico . .
Result of Action
The result of the compound’s action is the inhibition of fungal growth . It exhibits potent activity against Candida spp., including several multidrug-resistant strains . The compound’s minimum inhibitory concentration ranges from 4 to 16 µg/mL, and the minimum fungicidal concentration is in the range of 4‒32 µg/mL .
生化分析
Biochemical Properties
N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide involves its interaction with specific biomolecules at the molecular level. This compound can bind to receptor proteins, leading to changes in their conformation and activity. It also acts as an inhibitor for certain enzymes, such as kinases, by competing with natural substrates for binding sites. These interactions result in downstream effects on cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over time when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers a significant change in biological response .
Metabolic Pathways
N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450s, which convert it into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is critical for its activity and function. It is often directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization allows the compound to interact with organelle-specific proteins and enzymes, thereby modulating their activity and contributing to its overall biological effects .
属性
IUPAC Name |
N-tert-butyl-2-(2-chloropyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)14-9(15)7-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKQFGJXXCUEGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
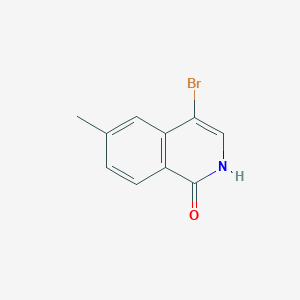
![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
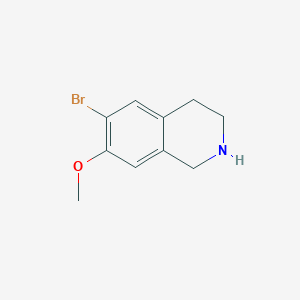
![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)
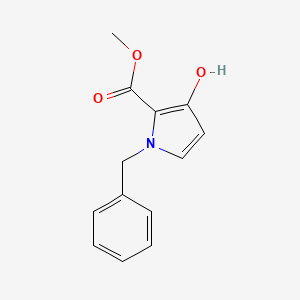


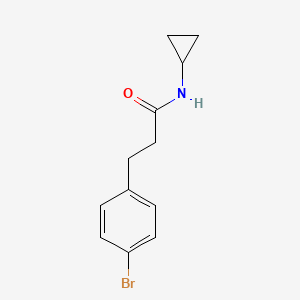
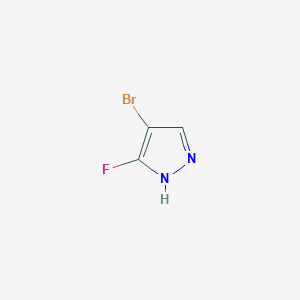
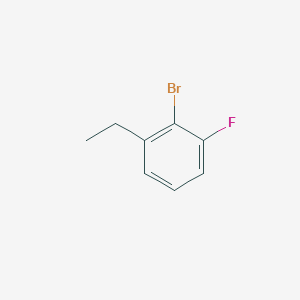
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)
